N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide
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Description
“N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” is a chemical compound with the empirical formula C10H11N3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” can be represented by the SMILES stringCOC1=CC=C (NC=C2/C (N)=N/O)C2=C1
. The InChI representation is 1S/C10H11N3O2/c1-15-6-2-3-9-7 (4-6)8 (5-12-9)10 (11)13-14/h2-5,12,14H,1H3, (H2,11,13)
. Chemical Reactions Analysis
While specific chemical reactions involving “N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” are not detailed in the search results, it’s known that indole-3-carbaldehyde, a related compound, can easily be oxidized to indole-3-carboxylic acid .Physical and Chemical Properties Analysis
“N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide” is a solid substance . Its molecular weight is 205.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Safety and Hazards
Mechanism of Action
Target of Action
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide is an organic compound It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid powder and is insoluble in water but soluble in organic solvents such as methanol . These properties may influence its bioavailability.
Result of Action
It is known that indole derivatives can have a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Given that the compound is insoluble in water but soluble in organic solvents , it can be inferred that the compound’s action, efficacy, and stability may be influenced by the presence of these solvents in its environment.
Properties
IUPAC Name |
N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNHELMHYDQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428564 |
Source
|
Record name | N-Hydroxy-1-(5-methoxy-3H-indol-3-ylidene)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-79-7 |
Source
|
Record name | N-Hydroxy-1-(5-methoxy-3H-indol-3-ylidene)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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